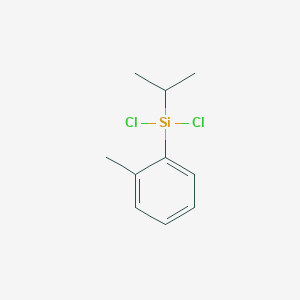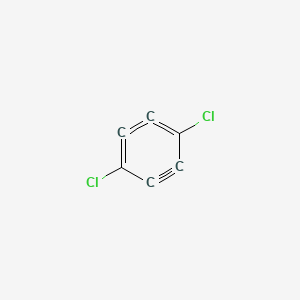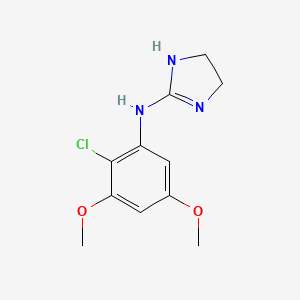
3-(3,4-Dichlorophenyl)but-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)but-2-enal is an organic compound with the molecular formula C10H8Cl2O It is characterized by the presence of a dichlorophenyl group attached to a but-2-enal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)but-2-enal typically involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate alkenylating agent under controlled conditions. One common method is the aldol condensation reaction, where 3,4-dichlorobenzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorophenyl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,4-dichlorophenyl)butanoic acid.
Reduction: Formation of 3-(3,4-dichlorophenyl)but-2-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)but-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)but-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dichlorophenyl)prop-2-enal: Similar structure but with a shorter carbon chain.
3-(3,4-Dichlorophenyl)-2-methylbenzoic acid: Contains a carboxylic acid group instead of an aldehyde.
3-(3,4-Dichlorophenyl)-2-methoxybenzoic acid: Contains a methoxy group in addition to the carboxylic acid.
Uniqueness
3-(3,4-Dichlorophenyl)but-2-enal is unique due to its specific combination of a dichlorophenyl group and a but-2-enal moiety
Propriétés
Numéro CAS |
832720-92-0 |
|---|---|
Formule moléculaire |
C10H8Cl2O |
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)but-2-enal |
InChI |
InChI=1S/C10H8Cl2O/c1-7(4-5-13)8-2-3-9(11)10(12)6-8/h2-6H,1H3 |
Clé InChI |
DBTATBPKEUNJIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=O)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)


![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)


![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)


![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)
